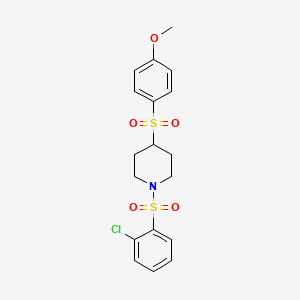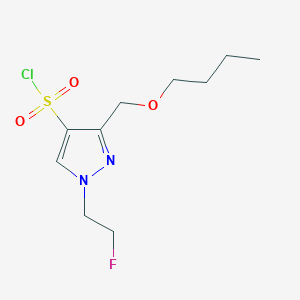
3-(butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound that is widely used in scientific research. It is a sulfonyl chloride derivative that has been synthesized using a specific method. This compound has been found to have various biochemical and physiological effects, making it an important tool for researchers in the field of biochemistry and pharmacology.
Wirkmechanismus
The mechanism of action of 3-(butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloride is not well understood. However, it is believed that the compound acts by inhibiting the activity of specific enzymes. This inhibition leads to a decrease in the activity of the enzyme, which in turn leads to a decrease in the activity of the biological pathway that the enzyme is involved in.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3-(butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloride have been studied extensively. This compound has been found to have various effects on different biological pathways. For example, it has been found to inhibit the activity of protein kinases, which play an important role in cell signaling and regulation. It has also been found to inhibit the activity of phosphodiesterases, which are involved in the regulation of cyclic nucleotide levels in cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloride in lab experiments include its high purity, stability, and ease of synthesis. It is also a relatively inexpensive compound, which makes it accessible to researchers with limited budgets. However, there are some limitations to its use. For example, the compound may not be suitable for use in certain experiments due to its specific mechanism of action or its potential interactions with other compounds.
Zukünftige Richtungen
There are several future directions for the use of 3-(butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloride in scientific research. One direction is the development of new inhibitors of specific enzymes using this compound as a starting point. Another direction is the investigation of the compound's potential therapeutic applications in various diseases. Additionally, the compound could be used to study the role of specific enzymes in various biological pathways, which could lead to a better understanding of these pathways and their potential therapeutic targets.
Conclusion:
In conclusion, 3-(butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound that has been widely used in scientific research. It is primarily used as a tool for the synthesis of various compounds that have potential pharmacological activity. This compound has been found to have various biochemical and physiological effects, making it an important tool for researchers in the field of biochemistry and pharmacology. While there are some limitations to its use, the compound has several advantages and has the potential for future development in various scientific fields.
Synthesemethoden
The synthesis of 3-(butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloride is a multi-step process that involves the use of various reagents and solvents. The first step involves the reaction of 2-fluoroethylamine with 3-(butoxymethyl)-1H-pyrazole-4-carbaldehyde in the presence of acetic acid. This reaction produces 3-(butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid.
The second step involves the conversion of 3-(butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid to its corresponding sulfonyl chloride derivative. This is achieved by reacting the carboxylic acid with thionyl chloride in the presence of pyridine. The resulting product is 3-(butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloride.
Wissenschaftliche Forschungsanwendungen
3-(butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloride has been widely used in scientific research. It is primarily used as a tool for the synthesis of various compounds that have potential pharmacological activity. This compound has been found to be useful in the synthesis of inhibitors of various enzymes such as protein kinases, proteases, and phosphodiesterases.
Eigenschaften
IUPAC Name |
3-(butoxymethyl)-1-(2-fluoroethyl)pyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClFN2O3S/c1-2-3-6-17-8-9-10(18(11,15)16)7-14(13-9)5-4-12/h7H,2-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCXLXFMTDAIPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1=NN(C=C1S(=O)(=O)Cl)CCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(8-cyclopentyl-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid](/img/structure/B2955804.png)

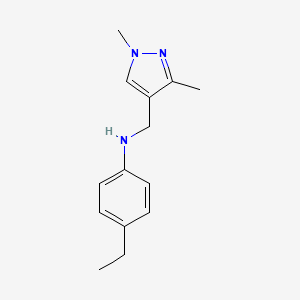
![2-(1H-benzo[d]imidazol-1-yl)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2955807.png)
![8-Methylspiro[1H-3,1-benzoxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2955810.png)
![[3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2955811.png)
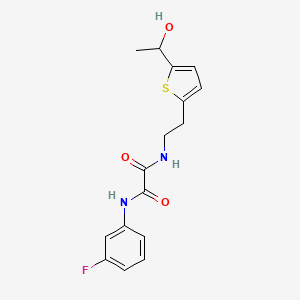
![N-(3-chloro-4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2955817.png)
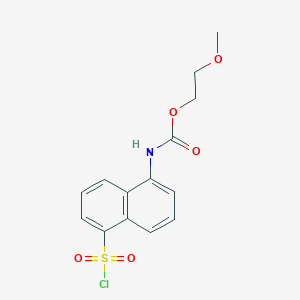
![2-({3-[2-(4-chlorophenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2955820.png)
![5,6-dichloro-N-cyclopentyl-N-[(furan-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2955821.png)
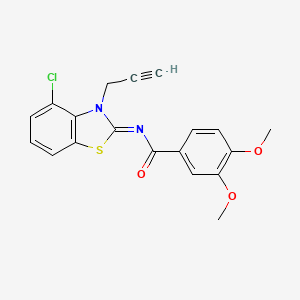
![(R)-6-Bromo-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2955825.png)
